2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid
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Overview
Description
2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms, and an alkyne group, which is a carbon-carbon triple bond. The compound is typically a white to pale yellow solid at room temperature .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
The synthesis of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid involves multiple steps and requires strict control of reaction conditions to ensure high yield and purity . One common synthetic route includes the following steps:
Formation of the diazirine ring: This step involves the reaction of a suitable precursor with a nitrogen source under specific conditions to form the diazirine ring.
Introduction of the alkyne group: The alkyne group is introduced through a reaction with an appropriate alkyne precursor.
Formation of the acetic acid moiety:
Chemical Reactions Analysis
2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The diazirine ring can be used as a photo-crosslinker to study protein-protein interactions and other biological processes.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid include:
2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine: This compound has a similar structure but with an amine group instead of an acetic acid group.
3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: This compound has a similar diazirine ring and alkyne group but with different substituents.
These compounds share similar chemical properties and reactivity but differ in their specific applications and the types of molecules they can interact with.
Properties
CAS No. |
2049109-24-0 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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